molecular formula C11H18N2O3 B13206325 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol

Cat. No.: B13206325
M. Wt: 226.27 g/mol
InChI Key: LKGUYIVPQPXMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 3, linked via a methyl group to an oxan-4-ol (tetrahydro-2H-pyran-4-ol) moiety. This combination suggests applications in drug design, particularly for targets requiring heterocyclic scaffolds with balanced lipophilicity and solubility .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol

InChI

InChI=1S/C11H18N2O3/c1-2-3-9-12-10(16-13-9)8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3

InChI Key

LKGUYIVPQPXMRC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of arylamidoximes with aldehydes . For instance, the reaction of arylamidoximes with n-butanal in the presence of a suitable catalyst can yield the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield corresponding oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives.

Scientific Research Applications

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is not fully elucidated. it is known that oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their activity .

Comparison with Similar Compounds

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)

  • Structural Differences: Oxadiazole substituent: Cyclopropyl vs. propyl. Core ring: Cyclohexanol vs. oxan-4-ol.
  • Implications: The cyclopropyl group may enhance metabolic stability compared to the propyl chain due to reduced susceptibility to oxidative metabolism.

JW74: 4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine

  • Structural Differences :
    • Oxadiazole substituent : 4-Methylphenyl vs. propyl.
    • Additional groups : Thioether-linked triazole and pyridine rings.
  • Implications :
    • The aryl substituent on the oxadiazole enhances π-π stacking interactions, relevant for targeting β-catenin in cancer therapy.
    • The triazole-thioether linkage introduces conformational rigidity, which may improve binding specificity .

4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 1142190-57-5)

  • Structural Differences :
    • Core group : Aniline vs. oxan-4-ol.
  • Implications :
    • The aniline group offers a reactive amine for further derivatization but reduces solubility compared to the hydroxylated oxane ring.
    • This compound was discontinued, possibly due to toxicity or synthetic challenges .

SARS-CoV-2 Protease Inhibitors (Compounds 37 and 75)

  • Compound 37 : Features a pyridinylmethyl-oxadiazole linked to a piperidine-amine.
  • Compound 75 : Contains a methylimidazole-oxadiazole with a cyclohexadienyl-amine.
  • Implications :
    • The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing proteolytic stability.
    • Bulky substituents (e.g., pyridinyl, imidazole) improve target engagement but may reduce bioavailability .

Predicted Physicochemical Properties

Property Target Compound (Inferred) 4-Methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol
Molecular Weight ~250–300 g/mol 275.29 g/mol
LogP Moderate (due to oxan-4-ol) 1.70 (Predicted)
pKa ~8–10 (hydroxyl group) 8.32 (Predicted)
Solubility Moderate in polar solvents Low (high heterocyclic content)

Biological Activity

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol, with CAS number 1860028-25-6, is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety in its structure is known for contributing to various pharmacological effects, including antimicrobial and insecticidal properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can be represented as follows:

C11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features an oxadiazole ring which is significant in many bioactive molecules.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antimicrobial activity. A study involving various oxadiazole derivatives demonstrated that specific configurations could lead to significant inhibition of fungal pathogens. For instance, compounds structurally similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol have shown varying degrees of effectiveness against fungi such as Botrytis cinerea and Fusarium graminearum.

Table 1: Antifungal Activity of Oxadiazole Derivatives

CompoundFungal PathogenInhibition Rate (%)
9aBotrytis cinerea48.2
9bFusarium graminearum25.0
9cMarssonina mali15.3

Insecticidal Activity

Insecticidal properties have also been reported for this class of compounds. The biological activity against various insect species has been evaluated, revealing promising results. The mechanism is thought to involve interaction with specific receptors through hydrogen bonding.

Table 2: Insecticidal Activity of Oxadiazole Derivatives

CompoundInsect SpeciesDeath Rate (%) at 500 mg/L
9aMythimna sepatara10
9bMythimna sepatara5
9cMythimna sepatara20

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study focusing on zebrafish embryos assessed the toxicity of various oxadiazole derivatives, including those similar to our compound. The findings indicated that while some derivatives exhibited low toxicity levels, others showed significant adverse effects at higher concentrations.

Case Studies

Several case studies highlight the efficacy of oxadiazole compounds in therapeutic applications:

  • Antitumor Activity : A derivative similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol was tested against a panel of cancer cell lines. The results indicated a mean IC50 value of approximately 9.4 µM, suggesting potential use in cancer therapy .
  • Synergistic Effects : Research has shown that combining oxadiazole derivatives with other antimicrobial agents can enhance their efficacy against resistant strains of bacteria and fungi.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.